2-Chloroisonicotinamide
Overview
Description
2-Chloroisonicotinamide is an organic compound with the chemical formula C6H5ClN2O It is a derivative of isonicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroisonicotinamide can be synthesized through several methods. One common approach involves the chlorination of isonicotinamide using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation can produce carboxylic acids or other oxidized forms.
- Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-Chloroisonicotinamide has been extensively studied for its applications in:
Plant Immunity: It acts as a systemic acquired resistance (SAR) inducer, enhancing disease resistance in plants like tobacco and rice.
Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
Biology and Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Mechanism of Action
The mechanism by which 2-chloroisonicotinamide exerts its effects involves the activation of specific signaling pathways. In plants, it triggers systemic acquired resistance by activating pathways downstream of salicylic acid accumulation . This leads to the expression of pathogenesis-related genes and enhanced resistance to pathogens.
Comparison with Similar Compounds
2,6-Dichloroisonicotinic Acid: Another derivative with similar SAR-inducing properties.
Benzo(1,2,3)thiadiazole-7-carbothioic Acid S-Methyl Ester: Known for its role in plant immunity.
Uniqueness: 2-Chloroisonicotinamide is unique due to its specific substitution pattern and its ability to induce resistance without the accumulation of salicylic acid, distinguishing it from other SAR inducers .
Properties
IUPAC Name |
2-chloropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJOLRJLACBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384134 | |
Record name | 2-Chloroisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-84-5 | |
Record name | 2-Chloroisonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100859845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroisonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloroisonicotinamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6MVJ56LTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-chloroisonicotinamide derivatives interact with plants to induce disease resistance?
A1: Unlike traditional fungicides that directly target pathogens, 2-chloroisonicotinamides like N-cyanomethyl-2-chloroisonicotinamide (NCI) and N-phenylsulfonyl-2-chloroisonicotinamide (NPSI) activate the plant's own defense mechanisms. [, , , , ] These compounds trigger Systemic Acquired Resistance (SAR), a potent innate immunity system in plants, leading to broad-spectrum disease resistance. [, ] While the exact interaction mechanism remains unclear, research suggests that NCI acts independently of ethylene and jasmonic acid, stimulating the pathway between salicylic acid (SA) accumulation and NPR1, a key regulator of SAR. [] Notably, NCI induces SAR without increasing SA levels, unlike many other SAR activators. [, ]
Q2: What are some of the observed effects of 2-chloroisonicotinamides on plant physiology related to disease resistance?
A2: Treatment with NCI has been shown to enhance several defense-related responses in rice plants:
- Increased enzyme activity: NCI application leads to increased activity of enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and peroxidase upon P. oryzae inoculation. [, ] These enzymes play crucial roles in plant defense by producing antimicrobial compounds and strengthening cell walls.
- Enhanced lignification: NCI-treated rice plants exhibited a higher degree of cell wall lignification compared to untreated plants. [] Lignin deposition strengthens cell walls, creating a physical barrier against pathogen invasion.
- Augmented PAL activity: In cultured rice cells, NCI pretreatment amplified the BFHC (Blast-Fungus Hyphal Component)-induced increase in PAL activity. [] This suggests NCI primes the plant cells for a faster and stronger defense response upon pathogen detection.
Q3: Are there any known structural activity relationships for 2-chloroisonicotinamides concerning their ability to induce disease resistance?
A3: While detailed SAR studies are limited, research indicates that the substituent at the N position of the this compound core significantly impacts the activity. [] Among various derivatives tested, N-methyl-2-chloroisonicotinamide, N-cyanomethyl-2-chloroisonicotinamide (NCI), and N-propargyl-2-chloroisonicotinamide exhibited higher anti-blast activity compared to others, with NCI emerging as the most promising candidate. [] This suggests that specific structural features at this position are crucial for the compound's interaction with plant targets and subsequent activation of defense responses.
Q4: What are the potential benefits of using plant activators like 2-chloroisonicotinamides for disease control compared to traditional fungicides?
A4: Plant activators offer several potential advantages over conventional fungicides:
- Broad-spectrum resistance: By triggering the plant's innate immune system, they can provide resistance against a wider range of pathogens compared to fungicides with single-target modes of action. [, ]
- Lower resistance development risk: Pathogens are less likely to develop resistance against plant activators as these compounds do not directly target the pathogen itself. []
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